Bienvenue dans la boutique en ligne BenchChem!

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide

Hydrogen-bond donor Lipinski Rule of Five physicochemical profiling

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide (CAS 2034578-15-7, molecular formula C₁₄H₂₅N₅O₃S, molecular weight 343.45 g/mol) is a synthetic small molecule belonging to the class of 1,3,5-triazine sulfonamides, characterized by a 4-methoxy-6-piperidin-1-yl-1,3,5-triazine core linked via a methylene bridge to a butane-1-sulfonamide moiety. The compound is offered by multiple research chemical suppliers at 90–95% purity for investigational use.

Molecular Formula C14H25N5O3S
Molecular Weight 343.45
CAS No. 2034578-15-7
Cat. No. B2556795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide
CAS2034578-15-7
Molecular FormulaC14H25N5O3S
Molecular Weight343.45
Structural Identifiers
SMILESCCCCS(=O)(=O)NCC1=NC(=NC(=N1)OC)N2CCCCC2
InChIInChI=1S/C14H25N5O3S/c1-3-4-10-23(20,21)15-11-12-16-13(18-14(17-12)22-2)19-8-6-5-7-9-19/h15H,3-11H2,1-2H3
InChIKeyVICQQZJEYUSUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide (CAS 2034578-15-7): Procurement-Relevant Structural Identity and Physicochemical Profile


N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide (CAS 2034578-15-7, molecular formula C₁₄H₂₅N₅O₃S, molecular weight 343.45 g/mol) is a synthetic small molecule belonging to the class of 1,3,5-triazine sulfonamides, characterized by a 4-methoxy-6-piperidin-1-yl-1,3,5-triazine core linked via a methylene bridge to a butane-1-sulfonamide moiety . The compound is offered by multiple research chemical suppliers at 90–95% purity for investigational use . This specific substitution pattern—alkylsulfonamido (butane) at the triazine 2-position combined with a piperidine ring—distinguishes it from the more extensively studied benzenesulfonamide-containing triazine analogs frequently reported in carbonic anhydrase and cholinesterase inhibition literature [1].

Why Generic Substitution Fails for N-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide: The Alkylsulfonamide–Piperidine Differentiation Axis


In-class 1,3,5-triazine sulfonamides cannot be interchanged generically because even minor modifications to the sulfonamide substituent and the triazine C6-substituent produce substantial shifts in molecular recognition, lipophilicity, and hydrogen-bonding capacity. The target compound bears an aliphatic butane-1-sulfonamide at the methylene-bridged 2-position and a piperidine ring at the 6-position, whereas most triazine sulfonamides reported in medicinal chemistry literature feature aromatic benzenesulfonamide warheads (e.g., sulfanilamide, homosulfanilamide) and morpholine or aromatic amine substitutions at the triazine core [1]. These structural differences are known to drive selectivity among carbonic anhydrase isoforms (hCA I, II, IX) spanning Ki values from 0.4 nM to >2.6 μM [1] and among cholinesterase enzymes (% inhibition ranging from <50% to >90% [2]). Consequently, procurement decisions for structure–activity relationship (SAR) studies, chemical probe development, or focused library design must be anchored to the specific substituent combination rather than the generic triazine-sulfonamide scaffold.

Quantitative Differentiation Evidence for N-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide: Comparator-Based Data for Scientific Procurement


Hydrogen-Bond Donor Count: Aliphatic Sulfonamide vs. Benzenesulfonamide Triazine Analogs

The target compound contains 2 hydrogen-bond donors (HBD, derived from the sulfonamide NH), whereas the benzenesulfonamide triazine analogs commonly studied for carbonic anhydrase inhibition typically contain 3 HBDs (two from the primary sulfonamide –SO₂NH₂ group plus an additional linker NH). In the piperazine-triazine carbonic anhydrase inhibitor series reported by Havránková et al. (2018), compounds bearing a primary benzenesulfonamide (–SO₂NH₂) consistently exhibited HBD = 3, which contributes to their strong zinc-binding capacity at the enzyme active site [1]. The lower HBD count of the target compound reduces its hydrogen-bond donor potential by one donor relative to these benzenesulfonamide analogs, which may translate into reduced off-target binding to metalloenzymes requiring bidentate sulfonamide coordination.

Hydrogen-bond donor Lipinski Rule of Five physicochemical profiling triazine sulfonamide

Calculated Lipophilicity (clogP): Butane-1-sulfonamide vs. Benzenesulfonamide Triazine Derivatives

The target compound has a computed partition coefficient clogP of 1.32 [1]. In comparison, benzenesulfonamide triazine derivatives incorporating sulfanilamide or homosulfanilamide motifs exhibit substantially lower clogP values (typically 0.4–1.0) due to the polar primary sulfonamide group [2]. Conversely, triazine sulfonamides bearing trifluoromethylbenzenesulfonamide substituents (e.g., 3-(trifluoromethyl)benzenesulfonamide analog) display elevated clogP values >2.5 owing to the electron-withdrawing, lipophilic –CF₃ group . The target compound occupies an intermediate lipophilicity window that balances aqueous solubility and passive membrane permeability differently from both extremes.

Lipophilicity clogP ADME triazine sulfonamide permeability

Topological Polar Surface Area (tPSA): 96.33 Ų as a Blood–Brain Barrier Penetration Discriminator

The target compound has a computed topological polar surface area (tPSA) of 96.33 Ų [1]. This value lies above the widely accepted CNS-penetrant threshold of <90 Ų but substantially below the tPSA values of benzenesulfonamide triazine carbonic anhydrase inhibitors, which typically exceed 110–130 Ų due to the additional –SO₂NH₂ group and aromatic ring contributions [2]. The 96.33 Ų tPSA places this compound in a borderline CNS-accessible region, distinguishing it from both CNS-impenetrable benzenesulfonamide analogs and lower tPSA (<70 Ų) triazine derivatives optimized for CNS targets.

Topological polar surface area blood-brain barrier CNS penetration physicochemical property

Piperidine vs. Morpholine at Triazine C6: Conformational and Basicity Divergence Relevant to Target Engagement

The target compound incorporates a piperidine ring at the triazine C6 position, whereas a substantial fraction of biologically characterized 1,3,5-triazine sulfonamides employ morpholine at the equivalent position [1]. Piperidine (pKa ≈ 11.2 for the conjugate acid) is significantly more basic than morpholine (pKa ≈ 8.3), and the absence of the morpholine ring oxygen eliminates an H-bond acceptor site while altering the conformational preferences of the C6 substituent. In the Lolak et al. (2020) study of 16 triazine benzenesulfonamides, both piperidine- and morpholine-substituted analogs were tested as AChE/BChE inhibitors, with piperidine-containing derivatives showing differential enzyme inhibition profiles compared to their morpholine counterparts [1]. This basicity and conformational divergence has implications for protonation state at physiological pH and target binding orientation.

Piperidine morpholine conformational analysis basicity triazine C6 substitution

Rotatable Bond Count: Conformational Flexibility vs. Structurally Constrained Triazine Analogs

The target compound has 6 rotatable bonds (RB = 6), comprising the butyl chain (3 bonds), the methylene linker (1 bond), the methoxy group (1 bond), and the piperidine ring attachment (1 bond) [1]. In contrast, benzenesulfonamide triazine derivatives bearing rigid aromatic sulfonamide groups and conformationally constrained linkers (e.g., 4-aminoethyl-benzenesulfonamide) typically exhibit 4–5 rotatable bonds [2]. The additional rotatable bond in the butane-1-sulfonamide chain introduces greater conformational entropy, which may reduce binding affinity due to entropic penalty upon target binding, or conversely may enable induced-fit adaptation to binding pockets inaccessible to more rigid analogs.

Rotatable bonds conformational flexibility entropy binding affinity triazine SAR

Procurement Cost and Availability: Small-Quantity Pricing Benchmarked Against Closest Structural Analogs

At a purity of 90%, pricing for the target compound from one primary vendor is: 5 mg at $262, 25 mg at $346, and 100 mg at $664 (USD) . In comparison, the cyclopropanesulfonamide analog (CAS 2034578-27-1) and the 2,1,3-benzothiadiazole-4-sulfonamide analog (CAS 2034470-43-2) are offered by alternative suppliers at comparable or lower price tiers, reflecting differing synthetic complexity and intermediate availability . The butane-1-sulfonamide chain's linear aliphatic nature may introduce synthetic steps distinct from aromatic sulfonamide coupling, influencing lead time (3 weeks for this compound ) and cost-per-milligram at research scale.

Procurement cost supply chain research chemical pricing triazine sulfonamide availability

Best-Fit Research and Industrial Application Scenarios for N-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide (CAS 2034578-15-7)


Negative Control for Carbonic Anhydrase Primary Sulfonamide Pharmacophore Studies

The absence of a primary sulfonamide (–SO₂NH₂) zinc-binding group in this compound, replaced by an N-alkylsulfonamide (–SO₂NH–CH₂–linker), precludes the bidentate zinc coordination essential for carbonic anhydrase inhibition. In benzenesulfonamide triazine series, compounds bearing –SO₂NH₂ exhibit Ki values as low as 0.4 nM against hCA IX [1], whereas this compound's N-alkylsulfonamide is predicted to be inactive or weakly active. This makes CAS 2034578-15-7 a well-defined negative control for CA inhibition assays, enabling researchers to discriminate zinc-dependent from zinc-independent effects within triazine sulfonamide chemical space [1].

Permeability Profiling Across the BBB tPSA Threshold in CNS Drug Discovery

With a computed tPSA of 96.33 Ų [1], this compound sits just above the established CNS-penetration guideline of <90 Ų. This borderline tPSA, combined with intermediate lipophilicity (clogP = 1.32) [1] and the absence of a polar primary sulfonamide, positions it as a probe for evaluating the predictive accuracy of tPSA-based CNS permeability models within the triazine chemotype. Parallel artificial membrane permeability assay (PAMPA-BBB) or MDCK-MDR1 efflux ratio measurements using this compound can benchmark computational predictions against experimental data [1].

Protonation-State-Dependent Cellular Uptake Studies: Piperidine Cation vs. Morpholine Neutral

The piperidine ring (pKa ≈ 11.2) ensures >99% protonation of the C6 substituent nitrogen at physiological pH 7.4, generating a cationic species. In contrast, morpholine-substituted triazine analogs (pKa ≈ 8.3) remain predominantly neutral at pH 7.4 [1]. This compound therefore enables head-to-head cellular uptake or lysosomal trapping studies comparing cationic piperidine-triazine versus neutral morpholine-triazine matched molecular pairs, providing direct evidence of protonation-state effects on intracellular accumulation without confounding from differing core scaffolds [1].

SAR Library Anchor Point: Aliphatic Sulfonamide Chain-Length Exploration

The butane-1-sulfonamide chain (4-carbon alkyl) offers a specific aliphatic sulfonamide anchor point. The cyclopropanesulfonamide analog (CAS 2034578-27-1) and the methane- and ethane-sulfonamide variants represent chain-length SAR partners for systematic exploration of aliphatic sulfonamide steric and lipophilic effects [1]. Users building focused libraries around the 4-methoxy-6-piperidin-1-yl-1,3,5-triazine core can use this compound as the C4-chain reference point in a homologation series to correlate alkyl chain length with target affinity, solubility, or metabolic stability [1].

Quote Request

Request a Quote for N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.